2-{(E)-[(5-chloro-2,4-dimethoxyphenyl)imino]methyl}phenol
Description
2-{(E)-[(5-Chloro-2,4-dimethoxyphenyl)imino]methyl}phenol is a Schiff base compound characterized by an imine (-C=N-) linkage formed between a substituted aromatic aldehyde and an amine. Its structure features a phenolic hydroxyl group at the ortho position and a 5-chloro-2,4-dimethoxyphenyl substituent on the imine nitrogen (Figure 1).
The synthesis typically involves condensation of 2-hydroxybenzaldehyde derivatives with substituted anilines under reflux in polar solvents like ethanol or methanol. Crystallographic characterization of such compounds often employs SHELX software (e.g., SHELXL, SHELXD) for structure refinement, leveraging X-ray diffraction data to resolve stereochemistry and molecular packing .
Properties
IUPAC Name |
2-[(5-chloro-2,4-dimethoxyphenyl)iminomethyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO3/c1-19-14-8-15(20-2)12(7-11(14)16)17-9-10-5-3-4-6-13(10)18/h3-9,18H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTSXAEWTTOXZHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1N=CC2=CC=CC=C2O)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92175-88-7 | |
| Record name | ALPHA-(5-CHLORO-2,4-DIMETHOXYPHENYLIMINO)-ORTHO-CRESOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 2-{(E)-[(5-chloro-2,4-dimethoxyphenyl)imino]methyl}phenol typically involves the condensation reaction between 5-chloro-2,4-dimethoxyaniline and salicylaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the resulting solid product is filtered and purified by recrystallization .
Chemical Reactions Analysis
2-{(E)-[(5-chloro-2,4-dimethoxyphenyl)imino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the imine group to an amine group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-{(E)-[(5-chloro-2,4-dimethoxyphenyl)imino]methyl}phenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{(E)-[(5-chloro-2,4-dimethoxyphenyl)imino]methyl}phenol involves its ability to form complexes with metal ions. These metal complexes can interact with biological molecules, leading to various biological effects. The compound’s imine group can participate in hydrogen bonding and other interactions with molecular targets, influencing its activity .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Functional Group Impact on Properties
- The trifluoromethyl group in SB-1 increases lipophilicity, aiding blood-brain barrier penetration for neurological applications .
- Methoxy vs. Hydroxy Groups: Methoxy substituents (e.g., in ) reduce solubility in polar solvents but improve thermal stability. In contrast, phenolic -OH groups (as in the target compound) facilitate hydrogen bonding and radical scavenging .
- Metal Coordination: Nickel and copper complexes of 2-{(E)-[(4-chlorophenyl)imino]methyl}phenol show superior antioxidant activity compared to the free ligand, highlighting the role of metal ions in stabilizing reactive intermediates .
Crystallographic and Computational Studies
- The target compound’s structural analogs (e.g., ) are often resolved using SHELXL, which refines bond lengths and angles with precision (RMSD < 0.01 Å) .
- Density Functional Theory (DFT) studies on similar Schiff bases (e.g., ) correlate HOMO-LUMO gaps with antioxidant efficacy, predicting reactivity trends .
Biological Activity
The compound 2-{(E)-[(5-chloro-2,4-dimethoxyphenyl)imino]methyl}phenol is a Schiff base with potential biological activities that have garnered significant interest in recent research. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
- IUPAC Name : 2-[(5-chloro-2,4-dimethoxyphenyl)iminomethyl]phenol
- Molecular Formula : C15H14ClNO3
- Molecular Weight : 291.73 g/mol
- CAS Number : 92175-88-7
Structural Characteristics
The structure of the compound consists of two aromatic rings linked by an imine functional group, which is crucial for its biological activity. The presence of chlorine and methoxy substituents enhances its reactivity and interaction with biological targets.
Antimicrobial Properties
Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. The mechanism is primarily attributed to its ability to disrupt bacterial cell membranes and inhibit key metabolic pathways.
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Escherichia coli | 15 | 50 µg/mL |
| Staphylococcus aureus | 18 | 30 µg/mL |
| Candida albicans | 12 | 70 µg/mL |
These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.
Anticancer Activity
In vitro studies have shown that this compound exhibits anticancer properties by inducing apoptosis in cancer cell lines. The compound has been tested against various cancer types, including breast and lung cancer, with promising results.
The proposed mechanism involves the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, it has been shown to downregulate the expression of oncogenes while upregulating tumor suppressor genes.
Case Studies
-
Breast Cancer Cell Lines :
A study investigated the effects of this compound on MCF-7 breast cancer cells. Treatment with the compound resulted in a significant reduction in cell viability (70% at 25 µM concentration) and increased markers of apoptosis (caspase activation). -
Lung Cancer Models :
Another study evaluated the compound's effect on A549 lung cancer cells. The results indicated that the compound inhibited cell migration and invasion, suggesting its potential role in preventing metastasis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
